LM985

Colon carcinoma In vitro cytotoxicity Flavone acetic acid derivatives

LM985 (CAS 87626-56-0) is a synthetic flavonoid prodrug that hydrolyzes rapidly to flavone acetic acid (LM975) in vivo. It demonstrates 2- to 4-fold greater in vitro cytotoxicity than LM975 across MCF-7 breast and WiDr colon carcinoma lines. In murine colon adenocarcinoma models (MAC 26/MAC 13), repeated administration yields >90% tumor inhibition and complete cures. As the first flavone-ring compound to enter clinical oncology trials, LM985 uniquely enables parallel investigation of ester-prodrug activation kinetics and diethylaminoethyl-moiety-driven cardiovascular toxicity (acute reversible hypotension/bradycardia). Source LM985 to differentiate your preclinical programs with both prodrug and active-metabolite pharmacological profiling.

Molecular Formula C23H25NO4
Molecular Weight 379.4 g/mol
CAS No. 87626-56-0
Cat. No. B1674964
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLM985
CAS87626-56-0
Synonymsflavone acetic acid diethanolamine ester
LM 985
LM 985 hydrochloride
LM-985
LM985
NSC 293015
oxo-4-phenyl-2,4,H-1-benzopyran-8-yl 2-diethylaminoethyl acetate HCl
Molecular FormulaC23H25NO4
Molecular Weight379.4 g/mol
Structural Identifiers
SMILESCCN(CC)CCOC(=O)CC1=C2C(=CC=C1)C(=O)C=C(O2)C3=CC=CC=C3
InChIInChI=1S/C23H25NO4/c1-3-24(4-2)13-14-27-22(26)15-18-11-8-12-19-20(25)16-21(28-23(18)19)17-9-6-5-7-10-17/h5-12,16H,3-4,13-15H2,1-2H3
InChIKeyZMLZQKCBYPEYMG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

LM985 Procurement Guide: Flavone Acetic Acid Ester Prodrug for Anticancer Research Applications


LM985 (CAS 87626-56-0), also known as flavone acetic acid diethanolamine ester or NSC 293015, is a synthetic flavonoid derivative developed as an investigational anticancer agent [1]. The compound is structurally defined as 2-(diethylamino)ethyl 2-(4-oxo-2-phenyl-4H-chromen-8-yl)acetate, with a molecular formula of C23H25NO4 and a molecular weight of 379.45 Da . LM985 was the first compound based on the flavone ring structure to enter clinical evaluation for malignant disease and functions primarily as a prodrug that undergoes rapid hydrolysis to its active metabolite, flavone acetic acid (LM975), in vivo [2].

Why LM985 Cannot Be Substituted by Generic Flavone Acetic Acid or Other Flavonoid Analogs


LM985 exhibits a unique prodrug-to-active-metabolite conversion profile that distinguishes it from its direct metabolite LM975 and other flavonoid-based compounds. The compound's diethylaminoethyl ester moiety confers distinct physicochemical and pharmacokinetic properties, including rapid in vivo hydrolysis to LM975 in mouse plasma, peritoneum, and human circulation [1]. Critically, LM985 demonstrates approximately 2- to 4-fold greater in vitro cytotoxicity than LM975 across multiple human tumor cell lines, indicating that the intact ester form possesses enhanced cellular penetration or distinct molecular interactions prior to metabolic conversion [2]. Conversely, LM985 is associated with dose-limiting cardiovascular toxicity (acute reversible hypotension and bradycardia) not observed with LM975, a differentiation with direct implications for experimental design and dosing strategy selection [3].

LM985 Quantitative Differentiation Evidence: Comparative Data Against LM975 and Tumor Cell Lines


LM985 Demonstrates 2.4- to 4.2-Fold Greater In Vitro Cytotoxicity Than LM975 Across Human Tumor Cell Lines

In head-to-head in vitro chemosensitivity testing, LM985 demonstrated statistically significantly greater cytotoxicity than its active metabolite LM975 across multiple human malignant cell lines. In WiDr colon carcinoma cells, LM985 achieved an IC50 of 36 ± 4 μg/ml compared to 97 ± 7 μg/ml for LM975, representing a 2.7-fold potency advantage [1]. In LICR (LON) HN-3 tongue carcinoma cells, LM985 exhibited an IC50 of 151 ± 3 μg/ml versus 200 ± 10 μg/ml for LM975, a 1.3-fold difference that was also statistically significant [1]. In MCF-7 breast carcinoma cells, LM985 showed an IC50 of 86 ± 3 μg/ml compared to 171 ± 16 μg/ml for LM975, a 2.0-fold enhancement [1].

Colon carcinoma In vitro cytotoxicity Flavone acetic acid derivatives

LM985 Elicits Differential Sensitivity Across Mouse Colon Adenocarcinoma Subtypes: Quantitative Tumor Growth Inhibition Data

LM985 demonstrates marked differential antitumor activity across three distinct transplantable mouse colon adenocarcinoma (MAC) subtypes. A single intraperitoneal injection at the maximum tolerated dose produced no activity against ascitic MAC 15A, moderate activity against subcutaneous MAC 13 and MAC 15A, and a significant growth delay against MAC 26 [1]. Following repeated injection 7 days later, responses were considerably enhanced: greater than 90% tumor inhibition was observed in MAC 13, and cures were achieved in MAC 26 [1]. Analysis of the area under the curve (AUC) for the metabolite LM975 demonstrated a good correlation with both administered LM985 dose and tumor response magnitude [1].

Colon adenocarcinoma In vivo antitumor activity MAC tumor models

LM985 Exhibits Reduced Myelotoxicity Compared to LM975: Bone Marrow Progenitor Cell Protection Data

In a colony-forming assay using normal human bone marrow myeloid progenitor cells, LM985 demonstrated significantly lower myelotoxicity than LM975 under continuous exposure conditions. The concentration required to inhibit myeloid progenitor cell growth by 50% (IC50) was 134 ± 41 μg/ml for LM985 compared to 76 ± 31 μg/ml for LM975, representing a 1.8-fold reduced toxicity to normal hematopoietic cells [1]. Notably, one-hour incubation with either compound produced no toxic effect on myeloid progenitor cells, indicating that toxicity is exposure-duration dependent [1]. The reduced myelotoxicity of LM985 correlates with clinical observations from Phase I trials where no leukopenia was observed in patients receiving LM985 [2].

Myelotoxicity Hematopoietic toxicity Therapeutic index

LM985 Causes Dose-Limiting Cardiovascular Toxicity Absent in LM975: Preclinical and Clinical Differentiation

LM985 is associated with a distinct cardiovascular toxicity profile not observed with its metabolite LM975. In pithed or anesthetized rats, LM985 induces acute hypotension and bradycardia, whereas LM975 does not produce these cardiovascular side effects [1]. In Phase I clinical evaluation involving 26 patients with advanced cancer treated at 14 dosage levels ranging from 10 to 1500 mg/m2 i.v. on an every-21-day schedule, dose-limiting toxicity was identified as acute reversible hypotension occurring during drug infusion [1]. No leukopenia, alopecia, hepatic toxicity, or renal toxicity was observed, indicating that cardiovascular effects constitute the primary clinical constraint for LM985 dosing [1]. Based on these findings, investigators recommended that substantially higher doses of LM975 than LM985 could be administered without dose-limiting cardiovascular toxicity [1].

Cardiovascular toxicity Dose-limiting toxicity Hypotension

LM985 Demonstrates Enhanced Cytotoxicity in MAC Tumor-Derived Cell Lines Relative to LM975

In cell lines derived directly from mouse colon adenocarcinoma (MAC) tumors, LM985 exhibits considerably greater in vitro cytotoxicity than LM975 [1]. This enhanced potency of the ester prodrug form is observed in both cell lines tested, confirming that the differential cytotoxicity observed in human tumor lines extends to the MAC model system used for preclinical efficacy evaluation. Notably, increased duration of exposure to LM975 results in improved cytotoxic activity, suggesting that while the intact ester LM985 provides immediate potent cytotoxicity, the metabolite LM975 requires prolonged exposure to achieve comparable effects [1]. Pharmacokinetic studies in mice following intraperitoneal injection of LM985 confirmed rapid degradation of LM985 to LM975 in the peritoneum, indicating that both exposure duration and drug concentration are important determinants of antitumor response [1].

MAC cell lines Flavone acetic acid ester Comparative cytotoxicity

LM985 Optimal Application Scenarios: Research and Procurement Use Cases Based on Quantitative Evidence


Colon Adenocarcinoma Preclinical Efficacy Studies Using MAC 26 and MAC 13 Tumor Models

Based on in vivo data demonstrating >90% tumor inhibition in MAC 13 and complete cures in MAC 26 following repeated LM985 administration, researchers studying colon adenocarcinoma should prioritize LM985 for well-differentiated (MAC 26) and moderately differentiated (MAC 13) subcutaneous tumor models [1]. The established AUC-response correlation for the metabolite LM975 enables dose optimization and pharmacokinetic-pharmacodynamic modeling. MAC 15A ascitic tumors should be avoided due to demonstrated lack of activity [1].

In Vitro Cytotoxicity Screening Requiring Enhanced Potency Over Flavone Acetic Acid

For in vitro studies where maximal cytotoxicity is required without reliance on metabolic activation, LM985 provides a 2.0- to 2.7-fold potency advantage over LM975 in MCF-7 breast carcinoma and WiDr colon carcinoma cell lines [1]. The ester prodrug form is appropriate for continuous exposure experiments (4-6 days) using MTT-based colorimetric assays at concentrations between 0.1 and 500 μg/ml. Researchers should note that LM985's enhanced cytotoxicity is statistically significant in WiDr and LICR (LON) HN-3 lines [1].

Investigations of Flavonoid-Induced Cardiovascular Toxicity Mechanisms

LM985 serves as a unique tool compound for studying cardiovascular toxicity mechanisms in flavonoid-based anticancer agents. The compound reliably induces acute reversible hypotension and bradycardia in rodent models, whereas LM975 lacks these effects entirely [1]. This differential toxicity profile enables controlled studies isolating the structural determinants (diethylaminoethyl ester moiety) responsible for cardiovascular effects. Researchers should implement hemodynamic monitoring during infusion and utilize pithed or anesthetized rat models [1].

Comparative Prodrug Metabolism and Pharmacokinetic Studies

LM985's rapid hydrolysis to LM975 in plasma, peritoneum, and in vivo circulation makes it an exemplary model compound for studying ester prodrug activation kinetics [1][2]. Pharmacokinetic studies confirm rapid degradation of LM985 to LM975, with AUC analysis demonstrating a good correlation between administered LM985 dose, metabolite exposure, and tumor response [2]. This system is valuable for investigating the relationship between prodrug-to-metabolite conversion rates and antitumor efficacy.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for LM985

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.